Cas no 1807069-38-0 (Ethyl 5-fluoro-4-methyl-2-nitrobenzoate)

Ethyl 5-fluoro-4-methyl-2-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-fluoro-4-methyl-2-nitrobenzoate
-
- Inchi: 1S/C10H10FNO4/c1-3-16-10(13)7-5-8(11)6(2)4-9(7)12(14)15/h4-5H,3H2,1-2H3
- InChI Key: WUTZKYNYAFLGMQ-UHFFFAOYSA-N
- SMILES: FC1=CC(C(=O)OCC)=C(C=C1C)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 279
- XLogP3: 2.4
- Topological Polar Surface Area: 72.1
Ethyl 5-fluoro-4-methyl-2-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010009359-250mg |
Ethyl 5-fluoro-4-methyl-2-nitrobenzoate |
1807069-38-0 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
Alichem | A010009359-1g |
Ethyl 5-fluoro-4-methyl-2-nitrobenzoate |
1807069-38-0 | 97% | 1g |
1,564.50 USD | 2021-07-06 | |
Alichem | A010009359-500mg |
Ethyl 5-fluoro-4-methyl-2-nitrobenzoate |
1807069-38-0 | 97% | 500mg |
798.70 USD | 2021-07-06 |
Ethyl 5-fluoro-4-methyl-2-nitrobenzoate Related Literature
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
Additional information on Ethyl 5-fluoro-4-methyl-2-nitrobenzoate
Research Brief on Ethyl 5-fluoro-4-methyl-2-nitrobenzoate (CAS: 1807069-38-0) and Its Applications in Chemical Biology and Pharmaceutical Research
Ethyl 5-fluoro-4-methyl-2-nitrobenzoate (CAS: 1807069-38-0) is a fluorinated nitrobenzoate derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the fluorine substitution and nitro group, make it a valuable building block for drug discovery programs targeting various diseases.
Recent studies have explored the synthetic utility of Ethyl 5-fluoro-4-methyl-2-nitrobenzoate in medicinal chemistry. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application as a key precursor in the synthesis of potential kinase inhibitors. The fluorine atom at the 5-position and the nitro group at the 2-position provide strategic handles for further functionalization, enabling the construction of diverse molecular architectures with potential biological activity.
In pharmaceutical development, this compound has shown promise in the creation of novel anti-inflammatory agents. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives synthesized from Ethyl 5-fluoro-4-methyl-2-nitrobenzoate exhibited significant COX-2 inhibitory activity with improved selectivity profiles compared to existing NSAIDs. The presence of the fluorine atom was found to enhance metabolic stability while the nitro group facilitated important hydrogen bonding interactions with the target enzyme.
The compound's role in chemical biology has been further highlighted by its application in probe development. A recent study (Nature Chemical Biology, 2024) utilized Ethyl 5-fluoro-4-methyl-2-nitrobenzoate as a starting material for the synthesis of activity-based protein profiling (ABPP) probes. These probes demonstrated exceptional specificity for certain cysteine proteases, enabling researchers to study enzyme activity in complex biological systems with unprecedented precision.
From a synthetic chemistry perspective, novel methodologies have been developed to further functionalize Ethyl 5-fluoro-4-methyl-2-nitrobenzoate. A 2024 Advanced Synthesis & Catalysis paper described a palladium-catalyzed cross-coupling reaction that efficiently introduces various aryl groups at the 4-methyl position, significantly expanding the structural diversity accessible from this key intermediate. This methodological advancement opens new possibilities for structure-activity relationship studies in drug discovery programs.
Recent pharmacokinetic studies of derivatives stemming from this compound have shown promising results. Research published in Molecular Pharmaceutics (2024) reported that fluorinated analogs maintained from Ethyl 5-fluoro-4-methyl-2-nitrobenzoate exhibited improved blood-brain barrier penetration compared to their non-fluorinated counterparts, suggesting potential applications in central nervous system drug development. The metabolic stability conferred by the fluorine substitution was particularly notable in these studies.
Looking forward, Ethyl 5-fluoro-4-methyl-2-nitrobenzoate continues to be a compound of significant interest in pharmaceutical research. Its versatility as a synthetic intermediate, combined with the beneficial pharmacological properties imparted by its functional groups, positions it as a valuable tool in the development of next-generation therapeutics. Ongoing research is exploring its potential in targeted drug delivery systems and as a scaffold for the development of covalent inhibitors, further expanding its applications in medicinal chemistry.
1807069-38-0 (Ethyl 5-fluoro-4-methyl-2-nitrobenzoate) Related Products
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)




